REACTION_CXSMILES
|
[C:1]([NH2:9])([CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[I-].C([N+]1(C)[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)C1C=CC=CC=1>C(O)C>[CH3:2][C:1]([N:9]1[CH2:29][CH2:28][C:27](=[O:30])[CH2:26][CH2:25]1)([CH3:3])[CH2:4][C:5]([CH3:8])([CH3:7])[CH3:6] |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(CC(C)(C)C)N
|
Name
|
aqueous solution
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
3.31 g
|
Type
|
reactant
|
Smiles
|
[I-].C(C1=CC=CC=C1)[N+]1(CCC(CC1)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were successively added
|
Type
|
CUSTOM
|
Details
|
The reaction liquid
|
Type
|
DISTILLATION
|
Details
|
was distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
the formed solution was diluted with water
|
Type
|
EXTRACTION
|
Details
|
followed by extraction with chloroform
|
Type
|
EXTRACTION
|
Details
|
The chloroform extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
The residue was separated
|
Type
|
CUSTOM
|
Details
|
purified on silica gel column chromatography (hexane/ethyl acetate=5/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC(CC(C)(C)C)(C)N1CCC(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 500 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |